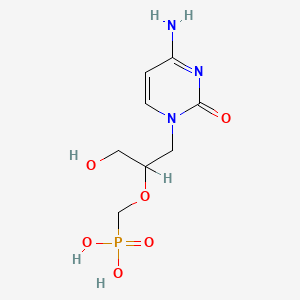
硫代丙嗪二盐酸盐
描述
硫代丙嗪盐酸盐,化学名为10-(3-[4-(2-乙酰氧基乙基)哌嗪-1-基]丙基)-2-氯吩噻嗪二盐酸盐,是一种吩噻嗪衍生物。 它是一种典型的抗精神病药物,主要用于治疗精神分裂症和其他精神病性疾病 。 该化合物在结构上与氯丙嗪有关,以其在控制精神病症状方面的有效性而闻名 .
科学研究应用
作用机制
硫代丙嗪盐酸盐通过阻断大脑中的多巴胺受体发挥作用,特别是D2受体。 这种作用有助于通过降低多巴胺的活性来减轻精神病症状,多巴胺是一种与情绪和行为有关的神经递质 。 该化合物也对其他神经递质受体有一定的亲和力,这有助于其整体抗精神病作用 .
类似化合物:
氯丙嗪: 另一种具有类似抗精神病特性的吩噻嗪衍生物。
奋乃静: 一种相关化合物,也用于治疗精神病性疾病。
硫代丙哌嗪: 另一种具有强效抗精神病作用的吩噻嗪.
独特性: 硫代丙嗪盐酸盐在其特定的化学结构方面是独一无二的,这提供了独特的药理学特征。 它在控制持续性运动障碍方面的有效性和其特异性受体结合特性使其与其他吩噻嗪衍生物区别开来 .
生化分析
Biochemical Properties
Thiopropazate dihydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an antagonist, thereby inhibiting dopamine-mediated neurotransmission . This interaction is crucial in managing symptoms of schizophrenia and other psychotic disorders. Additionally, thiopropazate dihydrochloride can interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .
Cellular Effects
Thiopropazate dihydrochloride affects various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating neurotransmitter release and receptor activity. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, by blocking dopamine receptors, thiopropazate dihydrochloride can reduce the hyperactivity of dopaminergic pathways, which is often observed in psychotic disorders . This modulation of neurotransmitter systems can also impact other cellular processes, such as synaptic plasticity and neuronal excitability .
Molecular Mechanism
The molecular mechanism of thiopropazate dihydrochloride involves its binding interactions with dopamine receptors. As a dopamine receptor antagonist, it binds to the D2 receptors, preventing dopamine from exerting its effects . This inhibition leads to a decrease in dopaminergic activity, which is beneficial in treating conditions like schizophrenia. Additionally, thiopropazate dihydrochloride may inhibit or activate other enzymes and receptors, contributing to its therapeutic effects . Changes in gene expression resulting from these interactions can further modulate the biochemical pathways involved in psychotic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiopropazate dihydrochloride can change over time. The stability and degradation of the compound are essential factors influencing its long-term effects on cellular function. Studies have shown that thiopropazate dihydrochloride remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to thiopropazate dihydrochloride in in vitro and in vivo studies has demonstrated sustained antipsychotic effects, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of thiopropazate dihydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages symptoms of psychosis without causing significant adverse effects . At higher doses, thiopropazate dihydrochloride can induce toxic effects, including central nervous system depression and motor impairments . Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .
Metabolic Pathways
Thiopropazate dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting thiopropazate dihydrochloride into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as some metabolites may retain pharmacological activity or contribute to adverse effects .
Transport and Distribution
The transport and distribution of thiopropazate dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. Once administered, the compound is absorbed and distributed throughout the body, including the central nervous system . It can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . The distribution of thiopropazate dihydrochloride can be influenced by factors such as protein binding and tissue permeability .
Subcellular Localization
Thiopropazate dihydrochloride’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . The compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with intracellular proteins and enzymes . Post-translational modifications and targeting signals can direct thiopropazate dihydrochloride to specific subcellular compartments, influencing its activity and function .
准备方法
合成路线和反应条件: 硫代丙嗪盐酸盐的合成涉及用哌嗪烷基化2-氯-10-(3-氯丙基)吩噻嗪以形成N-脱甲基丙氯哌嗪。 然后用2-溴乙酸乙酯进一步烷基化该中间体以生成硫代丙嗪 .
工业生产方法: 硫代丙嗪盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的反应条件,以确保高产率和纯度。 最终产品通常使用重结晶技术进行纯化,以获得盐酸盐形式 .
化学反应分析
反应类型: 硫代丙嗪盐酸盐会发生多种化学反应,包括:
氧化: 吩噻嗪环可以在特定条件下被氧化。
还原: 该化合物可以被还原以形成不同的衍生物。
取代: 吩噻嗪环上的氯原子可以被其他官能团取代.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物等还原剂。
取代: 亲核取代反应通常涉及甲醇钠等试剂.
主要生成物:
氧化: 氧化的吩噻嗪衍生物。
还原: 还原的吩噻嗪衍生物。
取代: 具有各种官能团的取代吩噻嗪化合物.
相似化合物的比较
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: A related compound that is also used to treat psychotic disorders.
Thioproperazine: Another phenothiazine with potent antipsychotic effects.
Uniqueness: Thiopropazate hydrochloride is unique in its specific chemical structure, which provides a distinct pharmacological profile. Its efficacy in managing persistent dyskinesia and its specific receptor binding properties set it apart from other phenothiazine derivatives .
属性
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLEHPFGRESBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-06-0 (Parent) | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163249 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-28-1 | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiopropazate hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiopropazate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPROPAZATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1201750.png)





![9,11,23,25,35,37,49,51-Octahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-53,54,55,56-tetrone](/img/structure/B1201758.png)



![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)



